REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[C:9]([CH:10]=O)[C:8]([OH:13])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:21][C:22](=[O:24])[CH3:23]>C(#N)C>[C:22]([C:23]1[O:13][C:8]2[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:12][C:9]=2[CH:10]=1)(=[O:24])[CH3:21] |f:1.2.3|
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Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
252.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
84.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
After completion of the dropping, the reaction mixture was stirred for 8 hours
|
Duration
|
8 h
|
Type
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FILTRATION
|
Details
|
insoluble matters were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
by washing with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized
|
Type
|
ADDITION
|
Details
|
by adding isopropyl ether
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=C(C=C2)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |